molecular formula C15H20N2O B157347 Felipyrine CAS No. 1980-49-0

Felipyrine

Cat. No. B157347
CAS RN: 1980-49-0
M. Wt: 244.33 g/mol
InChI Key: TYGVJQQISVEFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Felipyrine is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism Of Action

Felipyrine inhibits Felipyrine by binding to the active site of the enzyme, preventing it from breaking down ACh. This leads to an increase in the levels of ACh in the synaptic cleft, which can improve cognitive function in patients with Alzheimer's disease.

Biochemical And Physiological Effects

Felipyrine has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase the levels of ACh in the brain, which can improve memory and learning.

Advantages And Limitations For Lab Experiments

One advantage of using felipyrine in lab experiments is its potent inhibition of Felipyrine, which can be useful for studying the role of ACh in various physiological processes. However, one limitation is that felipyrine is not very selective for Felipyrine, and can also inhibit other enzymes that play important roles in the body.

Future Directions

There are several potential future directions for research on felipyrine. One area of interest is the development of more selective inhibitors of Felipyrine, which could have fewer side effects than current drugs. Another area of interest is the use of felipyrine in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in studying the effects of felipyrine on other physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

Felipyrine can be synthesized through a multistep process, starting with the reaction of 2-chloropyridine with sodium azide to form 2-azidopyridine. This compound is then reduced with sodium borohydride to produce 2-aminopyridine, which is subsequently acetylated with acetic anhydride to yield felipyrine.

Scientific Research Applications

Felipyrine has been extensively studied for its potential use in treating a variety of neurological disorders. In particular, it has been shown to be a potent inhibitor of Felipyrine, which is important for maintaining proper levels of ACh in the brain. Low levels of ACh have been implicated in the development of Alzheimer's disease, and drugs that inhibit Felipyrine, such as donepezil, have been approved for the treatment of this condition.

properties

CAS RN

1980-49-0

Product Name

Felipyrine

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-ylpyrrolidin-2-one

InChI

InChI=1S/C15H20N2O/c18-15-14(16-10-5-2-6-11-16)9-12-17(15)13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

TYGVJQQISVEFSH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2CCN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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